2,2-Dimethylhexadecanamide
Description
2,2-Dimethylhexadecanamide is a branched-chain fatty acid amide derivative characterized by a 16-carbon backbone (hexadecanamide) with two methyl groups substituted at the second carbon position. Branched amides like this are often explored for their modified physical properties, such as altered melting points, solubility, and self-assembly behaviors, compared to linear analogs.
Properties
CAS No. |
62641-20-7 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2,2-dimethylhexadecanamide |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17(19)20/h4-16H2,1-3H3,(H2,19,20) |
InChI Key |
PFFIQRZJOFRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecanamide typically involves the reaction of hexadecanoic acid with dimethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of dimethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and high-pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,2-Dimethylhexadecanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be utilized in studies involving lipid metabolism and as a model compound for studying amide bond formation and cleavage.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems or as a bioactive molecule, is ongoing.
Industry: It finds use in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexadecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Linear Hexadecanamide
Hexadecanamide (C₁₆H₃₃NO), the parent compound without methyl branches, serves as a baseline for comparison. Key differences include:
- Solubility: Hexadecanamide exhibits solubility in organic solvents like ethanol (22 mg/ml), DMSO (20 mg/ml), and dimethyl formamide (14 mg/ml) . The addition of methyl groups in 2,2-Dimethylhexadecanamide likely reduces solubility due to increased hydrophobicity.
- Physical State : Hexadecanamide is a crystalline solid , whereas branched derivatives may exhibit lower melting points or amorphous solid states due to disrupted crystal packing.
- Applications : Linear hexadecanamide is used in laboratory research and surfactant formulations , while the branched analog may enhance thermal stability or modify interfacial properties in industrial applications.
Comparison with Bis-Amide Derivatives
N-[2-(Hexadecanoylamino)ethyl]hexadecanamide (C₃₄H₆₈N₂O₂), a bis-amide with two hexadecanamide units linked by an ethylene group, differs structurally and functionally:
- Molecular Weight : The bis-amide has a higher molecular weight (548.92 g/mol) compared to this compound (283.50 g/mol inferred), influencing viscosity and diffusion properties .
- Functionality: The bis-amide’s dual amide groups enable applications as a crosslinking agent or in lipid bilayer studies , whereas the branched mono-amide may serve as a hydrophobic modifier in polymers.
Comparison with Complex Substituted Hexadecanamides
Hexadecanamide derivatives with aromatic or heterocyclic substituents, such as N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, highlight the impact of bulky functional groups:
- Synthetic Complexity : Multi-step synthesis is required for complex derivatives , whereas branched amides can be synthesized via alkylation of pre-existing fatty acid precursors.
Comparison with Ester Derivatives
Esters like 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl hexadecanoate (C₃₄H₆₅NO₄) differ in functional groups:
- Reactivity : Esters undergo hydrolysis more readily than amides, limiting their stability in aqueous environments .
- Applications : Esters are common in emollients and lubricants , while amides like this compound may excel in high-pH or high-temperature environments due to greater chemical resistance.
Data Table: Comparative Properties of Hexadecanamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
